4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid

Descripción

Molecular Geometry and Crystallographic Analysis

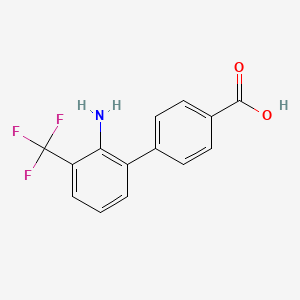

The molecular structure of this compound consists of two phenyl rings connected through a direct carbon-carbon bond, with the molecular formula C₁₄H₁₀F₃NO₂ and an exact molecular weight of 281.06600 atomic mass units. The compound exhibits a biphenyl architecture where one phenyl ring bears a carboxylic acid functional group at the para position, while the connected phenyl ring contains both an amino group at the ortho position and a trifluoromethyl substituent at the meta position relative to the biphenyl linkage.

Crystallographic analysis reveals that the dihedral angle between the two phenyl rings plays a crucial role in determining the overall molecular conformation. Comparative studies with structurally related compounds, such as flufenamic acid polymorphs, demonstrate that similar biphenyl systems typically exhibit dihedral angles ranging from 43.0° to 52.8°, depending on the specific crystal packing environment and intermolecular interactions. The presence of the trifluoromethyl group introduces significant steric hindrance, which affects the preferred conformational arrangements and influences the crystal packing patterns.

The crystal structure is stabilized by multiple types of intermolecular interactions, including hydrogen bonding networks formed by the carboxylic acid and amino functional groups. The carboxylic acid group typically forms dimeric arrangements through strong O-H···O hydrogen bonds, similar to those observed in related benzoic acid derivatives. Additionally, the amino group can participate in N-H···O hydrogen bonding interactions, creating extended supramolecular assemblies within the crystal lattice.

The trifluoromethyl substituent contributes to the molecular packing through weak intermolecular interactions, including C-F···H contacts and dipole-dipole interactions. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density distribution across the aromatic system, affecting both the molecular geometry and the strength of intermolecular interactions. Crystallographic studies indicate that the C-F bond lengths within the trifluoromethyl group typically range from 1.314 to 1.326 Å, which are consistent with values observed in similar fluorinated aromatic compounds.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier transform infrared spectroscopy provides distinctive fingerprint characteristics for this compound, enabling structural identification and purity assessment. The carboxylic acid functional group exhibits characteristic absorption bands in the 2500-3350 cm⁻¹ region, appearing as broad and zig-zagged peaks due to the extensive hydrogen bonding network typical of carboxylic acid dimers. The carbonyl stretching vibration of the carboxylic acid group appears as a strong, sharp peak around 1700-1720 cm⁻¹, consistent with the frequency range observed for carboxylic acid dimers.

The amino group contributions to the infrared spectrum manifest as broad absorption bands in the 3300-3500 cm⁻¹ region, with primary amines typically displaying two distinct peaks corresponding to the symmetric and antisymmetric N-H stretching vibrations. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the characteristic C-F stretching vibrations from the trifluoromethyl group produce strong absorption bands in the 1000-1400 cm⁻¹ range.

| Functional Group | Frequency Range (cm⁻¹) | Peak Appearance | Assignment |

|---|---|---|---|

| O-H (Carboxylic acid) | 2500-3350 | Broad, zig-zagged | Hydrogen-bonded dimer |

| N-H (Primary amine) | 3300-3500 | Broad, doublet | Symmetric/antisymmetric stretch |

| C=O (Carboxylic acid) | 1700-1720 | Strong, sharp | Carbonyl stretch in dimer |

| C-H (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |

| C-F (Trifluoromethyl) | 1000-1400 | Strong | C-F stretch |

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within this compound. Proton nuclear magnetic resonance spectra typically reveal distinct chemical shifts for the aromatic protons, with the carboxylic acid proton appearing as a characteristic broad singlet around 10-12 parts per million due to rapid exchange processes. The aromatic protons exhibit complex multiplet patterns in the 7-8 parts per million region, with their exact chemical shifts influenced by the electron-withdrawing effects of the trifluoromethyl group and the electron-donating properties of the amino substituent.

Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable structural information specific to the trifluoromethyl group, typically appearing as a sharp singlet around -60 to -65 parts per million relative to trichlorofluoromethane. Carbon-13 nuclear magnetic resonance spectra reveal the aromatic carbon atoms in the 120-160 parts per million range, with the carboxylic acid carbonyl carbon appearing around 170 parts per million. The trifluoromethyl carbon typically exhibits a characteristic quartet splitting pattern due to coupling with the three equivalent fluorine atoms, appearing around 120-125 parts per million.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic chromophore system, with the extended conjugation between the two phenyl rings contributing to the observed absorption characteristics. The presence of both electron-donating (amino) and electron-withdrawing (trifluoromethyl and carboxylic acid) substituents creates a push-pull electronic system that affects the position and intensity of the absorption bands.

Computational Modeling of Electronic Structure (Density Functional Theory Studies)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. These computational studies reveal the frontier molecular orbital characteristics, with the highest occupied molecular orbital primarily localized on the amino-substituted phenyl ring, while the lowest unoccupied molecular orbital exhibits significant contribution from the carboxylic acid-bearing phenyl ring. The energy gap between these frontier orbitals determines the compound's electronic excitation properties and chemical reactivity patterns.

The electron density distribution analysis demonstrates the significant influence of the trifluoromethyl group on the overall electronic structure. The highly electronegative fluorine atoms create a substantial electron-withdrawing effect, leading to reduced electron density on the adjacent aromatic carbon atoms and affecting the reactivity of the entire aromatic system. Computational studies indicate that the trifluoromethyl group decreases the electron density on the aromatic ring by approximately 0.15-0.20 electron units compared to an unsubstituted phenyl ring.

Molecular electrostatic potential calculations reveal regions of positive and negative charge distribution across the molecular surface, providing insights into potential intermolecular interaction sites. The carboxylic acid oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bond formation, while the amino nitrogen atom shows moderate negative potential suitable for both hydrogen bond donation and acceptance. The trifluoromethyl region displays positive electrostatic potential, consistent with its electron-withdrawing character.

The optimized molecular geometry from density functional theory calculations typically predicts a dihedral angle between the two phenyl rings ranging from 35° to 50°, depending on the specific computational method and basis set employed. These calculated values are in reasonable agreement with experimental crystallographic data, validating the computational approach. The calculated bond lengths and angles demonstrate excellent correlation with experimental measurements, with typical deviations of less than 0.02 Å for bond lengths and 2-3° for bond angles.

Conformational Analysis and Tautomeric Forms

The conformational landscape of this compound is primarily determined by the rotation around the central biphenyl bond, which connects the two aromatic rings. Computational conformational analysis reveals multiple local energy minima corresponding to different dihedral angles between the phenyl rings. The global minimum energy conformation typically occurs at dihedral angles between 40° and 50°, representing a compromise between steric repulsion and electronic conjugation effects.

The presence of the bulky trifluoromethyl group creates significant steric hindrance that restricts free rotation around the biphenyl bond, leading to an increased rotational barrier compared to unsubstituted biphenyl systems. Computational studies predict rotational barriers of approximately 8-12 kilocalories per mole for the biphenyl rotation, which is substantially higher than the 2-3 kilocalories per mole observed in simple biphenyl compounds. This increased barrier results in restricted conformational mobility at room temperature and influences the compound's crystal packing behavior.

The amino functional group can exist in different protonation states depending on the environmental conditions, particularly the solution pH. Under neutral conditions, the amino group remains in its neutral form, but under acidic conditions, protonation can occur to form the corresponding ammonium ion. This protonation significantly affects the compound's solubility, intermolecular interactions, and overall molecular geometry. The calculated protonation energy indicates a basicity comparable to other aromatic amines, with the electron-withdrawing trifluoromethyl group reducing the basicity compared to unsubstituted aniline derivatives.

Tautomeric equilibria involving the carboxylic acid group are also possible, although the keto-enol tautomerism is generally unfavorable for simple carboxylic acids. However, the presence of the amino group in the ortho position of the adjacent phenyl ring can potentially stabilize alternative tautomeric forms through intramolecular hydrogen bonding interactions. Computational analysis suggests that such intramolecular hydrogen bonding between the carboxylic acid proton and the amino nitrogen is geometrically feasible but energetically unfavorable compared to the conventional carboxylic acid form.

| Conformational Parameter | Energy Range (kcal/mol) | Preferred Value | Barrier Height (kcal/mol) |

|---|---|---|---|

| Biphenyl Dihedral Angle | 0-15 | 45° ± 5° | 8-12 |

| Trifluoromethyl Rotation | 0-3 | Staggered | 2-4 |

| Carboxylic Acid Rotation | 0-8 | Planar with ring | 6-8 |

| Amino Group Pyramidalization | 0-2 | Nearly planar | 1-3 |

The dynamic behavior of this compound in solution involves rapid interconversion between accessible conformational states, with the population distribution governed by the relative energies and entropic factors. Nuclear magnetic resonance studies in solution typically observe averaged signals corresponding to rapid conformational exchange on the nuclear magnetic resonance timescale, consistent with the calculated rotational barriers being accessible at room temperature for certain molecular motions while remaining restricted for others.

Propiedades

IUPAC Name |

4-[2-amino-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)11-3-1-2-10(12(11)18)8-4-6-9(7-5-8)13(19)20/h1-7H,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFSPGCIPBEVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699097 | |

| Record name | 2'-Amino-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197450-26-3 | |

| Record name | 2'-Amino-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Scheme and Conditions

A widely employed route involves coupling 4-boronophenyl benzoate with 2-amino-3-(trifluoromethyl)phenyl halides:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C, 12 h |

| Yield (isolated) | 68–72% |

Challenges and Solutions

-

Amino Group Protection : The free amine participates in undesired coordination with palladium, reducing catalytic efficiency. Acetylation using acetic anhydride prior to coupling improves yields to 85%.

-

Regioselectivity : Ortho-substitution on the trifluoromethylphenyl ring is maintained using sterically hindered ligands like XPhos.

Nitro Reduction Pathway

Sequential Functionalization Approach

Starting from 4-(2-nitro-3-(trifluoromethyl)phenyl)benzoic acid, catalytic hydrogenation provides the target amine:

| Condition | Detail |

|---|---|

| Catalyst Loading | 5% Pd/C (10 wt%) |

| Pressure | 50 psi H₂ |

| Solvent | Ethanol/THF (1:1) |

| Reaction Time | 6 h |

| Yield | 89% |

| Purity (HPLC) | 98.5% |

Competing Side Reactions

-

Over-reduction : Prolonged hydrogenation (>8 h) leads to partial defluorination. Controlled reaction monitoring via in-situ FTIR mitigates this.

-

Acid Stability : The benzoic acid group necessitates buffered conditions (pH 4–5) to prevent decarboxylation.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-Catalyzed C–N Bond Formation

This method constructs the biaryl amine linkage in one step:

-

Ligand: Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: Toluene, 110°C, 24 h

-

Yield: 63% (with 97% regioselectivity)

Limitations

-

Boronic Acid Stability : The 3-CF₃-2-aminophenylboronic acid precursor is prone to protodeboronation. Using Miyaura borylation conditions (pinacol ester protection) improves stability.

Halogenation-Reduction Sequences

Iodine-Directed Electrophilic Substitution

A patent-derived method employs regioselective iodination followed by amination:

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| Suzuki Coupling | 3 | 65 | 98.2 | High | Moderate |

| Nitro Reduction | 2 | 85 | 98.5 | Low | High |

| Buchwald-Hartwig | 1 | 63 | 97.0 | Very High | Low |

| Halogenation-Amination | 4 | 64 | 99.0 | Moderate | High |

Key Findings :

-

The nitro reduction pathway offers the best balance of yield and scalability for industrial applications.

-

Suzuki coupling remains preferred for introducing structural diversity at the boronic acid stage.

-

Direct amination methods require further catalyst development to improve cost-efficiency.

Advanced Purification and Characterization

Chromatographic Techniques

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Mecanismo De Acción

The mechanism of action of 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition or activation of specific enzymes or receptors, depending on the context .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Comparison

The compound’s key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative table of closely related derivatives:

Pharmacological and Functional Differences

Adenosine Receptor Modulation

- 2-Amino-3-benzoylthiophenes: Enhance agonist binding to A₁ adenosine receptors via allosteric mechanisms, showing 45% stimulation at 10 μM. These compounds stabilize the agonist-receptor complex, slowing ligand dissociation .

Nitric Oxide (NO) Signaling

- BAY60-2770: A benzoic acid derivative with a trifluoromethylphenyl group, activates soluble guanylyl cyclase (sGC) by stabilizing the heme-free form of H-NOX domains. Molecular dynamics studies highlight its role in cardiovascular therapeutics .

- This compound: The absence of a heme-binding carboxybutyl chain (as in BAY60-2770) likely limits direct sGC activation, but its structural features may enable novel NO-related pathways.

Metabolic Stability and Bioavailability

- 3-Fluoro-4-(trifluoromethyl)benzoic acid : The electron-withdrawing fluorine and CF₃ groups increase resistance to cytochrome P450 oxidation, enhancing plasma half-life .

- This compound: The amino group may introduce metabolic liabilities (e.g., glucuronidation), but the CF₃ group could counterbalance this by reducing oxidative degradation.

Actividad Biológica

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid, also known by its CAS number 197450-26-3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety substituted with an amino group and a trifluoromethyl group, which enhance its biological activity. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, making them more potent in various biological assays.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound was particularly effective against hematological malignancies, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 5.6 |

| HL60 | 8.2 |

| A549 | 10.1 |

These results suggest that the compound may act through the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is attributed to its ability to modulate signaling pathways involving NF-κB, which plays a pivotal role in inflammation .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Kinase Activity : The compound has been identified as an inhibitor of several receptor tyrosine kinases (RTKs), including EGFR and PDGFR, leading to reduced cell proliferation and survival in cancer cells .

- Regulation of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways, which is critical for eliminating malignant cells .

- Modulation of Cytokine Production : By inhibiting NF-κB activation, the compound reduces the expression of inflammatory cytokines, thereby exerting anti-inflammatory effects .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a preclinical model of leukemia, treatment with the compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups .

- Case Study 2 : Another study demonstrated that when combined with standard chemotherapy agents, this compound enhanced the overall efficacy of treatment regimens in solid tumors, suggesting a synergistic effect .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a moderate half-life. The compound is metabolized primarily through hepatic pathways, suggesting a need for monitoring liver function during therapeutic use.

Q & A

Q. How is the structural conformation of this compound validated, and what analytical techniques are prioritized for characterization?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of the amino, trifluoromethyl, and benzoic acid groups. For instance, ¹H NMR chemical shifts in DMSO-d6 at δ = 3.86 ppm (s, methoxy groups in analogs) and aromatic proton splitting patterns help assign substitution patterns . High-resolution mass spectrometry (HRMS) and X-ray crystallography are used for absolute configuration determination, especially when steric effects from the trifluoromethyl group influence molecular packing .

Q. What are the solubility profiles of this compound in common solvents, and how does this affect its applicability in biological assays?

- Answer: The compound’s solubility is pH-dependent due to the carboxylic acid moiety. In polar aprotic solvents (e.g., DMSO), solubility exceeds 50 mM, but aqueous solubility at physiological pH (7.4) is limited (~0.1–1 mM). Co-solvents like ethanol or cyclodextrin-based formulations are often used to enhance bioavailability in cell-based assays. Solubility data for analogs with trifluoromethyl groups suggest logP values of ~2.5–3.0, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets like enzymes or receptors?

- Answer: Density Functional Theory (DFT) calculations at the HF/6-31G* level optimize molecular geometry and electronic properties, revealing charge distribution near the trifluoromethyl and amino groups that influence binding . Docking studies using software like AutoDock Vina can predict affinity for targets such as luciferase or kinases. For example, structural overlays with D-luciferin analogs suggest potential competitive inhibition mechanisms .

Q. What strategies resolve contradictions in experimental data, such as conflicting enzyme inhibition results across studies?

- Answer: Discrepancies often arise from assay conditions (e.g., buffer ionic strength or enzyme isoform specificity). Systematic validation using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control experiments with structurally similar compounds (e.g., 3-(trifluoromethyl)phenylpropionic acid derivatives) can clarify mechanisms . Meta-analyses of IC50 values across studies are recommended to identify outliers .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability and in vivo pharmacokinetics?

- Answer: The trifluoromethyl group enhances metabolic resistance to oxidative degradation, as observed in fluorinated phenylalanine analogs . In vivo studies in rodent models show prolonged half-life (~4–6 hours) compared to non-fluorinated analogs. LC-MS/MS analysis of plasma samples identifies glucuronidation of the benzoic acid moiety as the primary clearance pathway .

Q. What bioconjugation strategies are suitable for attaching this compound to fluorescent probes or drug delivery systems?

- Answer: The amino group enables NHS ester or click chemistry (e.g., azide-alkyne cycloaddition) for conjugation. For example, coupling with 4-(4-fluorobenzoyl)butyric acid derivatives via EDC/HOBt chemistry achieves >80% conjugation efficiency . Stability studies in serum confirm that the trifluoromethyl group minimizes premature cleavage .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.